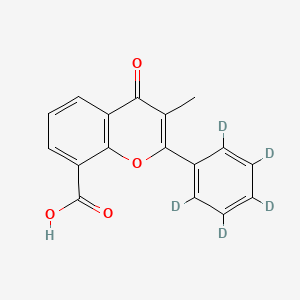

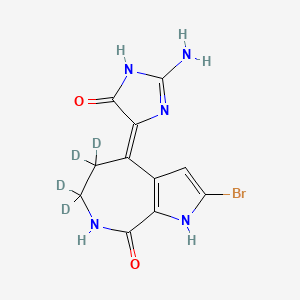

Ethosuximide-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

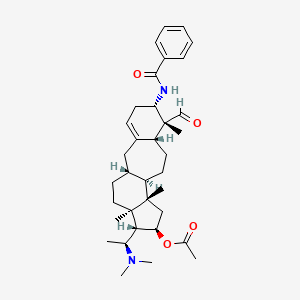

Ethosuximide-d3 is a labelled isotope of Ethosuximide, an anticonvulsant . It inhibits the release of the neurotransmitter GABA from neurons, which results in an increase in the electrical activity of the neurons . It also inhibits the activity of the enzyme succinic dehydrogenase, which is involved in the metabolism of neurotransmitters .

Molecular Structure Analysis

The molecular structure of Ethosuximide favors the appearance of a conformationally disordered (CONDIS) crystal phase CrI in its polymorphism . Ethosuximide is a good glass former, and glass of the CrI phase was observed even for 5 °C min−1 rate of cooling .Physical And Chemical Properties Analysis

Ethosuximide-d3 has a molecular weight of 144.19 and a molecular formula of C7H8D3NO2 . The physical and chemical properties of Ethosuximide-d3 are not well-documented, but Ethosuximide is known to be a good glass former .科学研究应用

Treatment of Epilepsy

Ethosuximide is a succinimide-derived anticonvulsant . It is remarkably effective in treating “petit mal” seizures, controlling absence seizures, and decreasing the frequency of seizures . It has been extensively used in the treatment of children and adolescents with epilepsy .

Drug Monitoring

Due to adverse effects and drug interactions, high-throughput therapeutic drug monitoring of ethosuximide is necessary . A fast method for detecting ethosuximide in human plasma has been developed using the MDID strategy .

Wound Healing

Recent studies have indicated that ethosuximide could be repurposed to promote wound healing .

Prevention of Noise-Induced Hearing Loss

Ethosuximide has been found to prevent noise-induced hearing loss .

Pain Reduction

Ethosuximide has been used to reduce pain .

Regulation of Platelet Functions

Ethosuximide has been found to regulate platelet functions .

Prevention of Stroke

Ethosuximide has been used to prevent stroke .

Induction of Hippocampal Neurogenesis

Ethosuximide has been found to induce hippocampal neurogenesis and reverse cognitive deficits .

作用机制

Target of Action

Ethosuximide-d3, like its parent compound Ethosuximide, primarily targets T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .

Mode of Action

Ethosuximide-d3 binds to T-type voltage-sensitive calcium channels, which belong to the “low-voltage activated (LVA)” group . This binding suppresses the paroxysmal three cycle per second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures . The frequency of epileptiform attacks is reduced, apparently by depression of the motor cortex and elevation of the threshold of the central nervous system to convulsive stimuli .

Biochemical Pathways

It is known that the suppression of t-type calcium currents leads to a decrease in neuronal excitability, which in turn reduces the frequency of absence seizures .

Pharmacokinetics

Ethosuximide-d3 is expected to have similar pharmacokinetic properties to Ethosuximide. After oral ingestion, Ethosuximide is rapidly absorbed, with a bioavailability of >90% . Its volume of distribution is 0.7 L/kg, and plasma protein binding is 0% . Ethosuximide is extensively metabolized in the liver by hydroxylation (primarily by CYP3A and to a lesser extent by CYP2E and CYP2B/C) to form isomers of 2-(1-hydroxyethyl)-2-methylsuccinimide, of which at least 40% are glucuronide conjugates . Approximately 20% of an administered dose is excreted as unchanged Ethosuximide in urine .

Result of Action

The primary result of Ethosuximide-d3’s action is the suppression of absence seizures. By binding to T-type voltage-sensitive calcium channels and suppressing the paroxysmal three cycle per second spike and wave activity, Ethosuximide-d3 effectively reduces the frequency of these seizures .

Action Environment

The action of Ethosuximide-d3 can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that induce or inhibit the CYP3A enzyme, can affect the metabolism of Ethosuximide-d3 . Additionally, renal or hepatic malfunction may require dose adjustments

安全和危害

属性

IUPAC Name |

3-methyl-3-(2,2,2-trideuterioethyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPOVYFOVVWLRS-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1(CC(=O)NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675884 |

Source

|

| Record name | 3-(2,2,2-~2~H_3_)Ethyl-3-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethosuximide-d3 | |

CAS RN |

1189703-33-0 |

Source

|

| Record name | 3-(2,2,2-~2~H_3_)Ethyl-3-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。